Product packaging for 2-Bromoethyl 2-phenylacetate(Cat. No.:CAS No. 6282-47-9)

2-Bromoethyl 2-phenylacetate

Cat. No.: B14723374
CAS No.: 6282-47-9
M. Wt: 243.10 g/mol
InChI Key: ZWWGBCATTSMQFJ-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-phenylacetate (CAS 6282-47-9) is a synthetic organic compound with the molecular formula C 10 H 11 BrO 2 and a molecular weight of 243.10 g/mol . This compound is characterized by its clear, colorless to light yellow liquid appearance under standard conditions . As a reagent featuring both an ester and an alkyl bromide functional group, this compound serves as a versatile building block in organic synthesis . The bromoethyl moiety makes it a valuable precursor for further chemical transformations, particularly in nucleophilic substitution reactions, enabling the introduction of the 2-phenylacetate group into more complex molecular architectures. Researchers may employ it in the development of novel compounds, including potential pharmaceuticals and specialty chemicals. Handling and Safety: This compound requires careful handling. It is classified as hazardous and causes severe skin burns and eye damage (GHS Hazard Statement H314) . Researchers must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. It should only be handled in a well-ventilated place, and all containers must be kept tightly closed in a cool and dark place . Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B14723374 2-Bromoethyl 2-phenylacetate CAS No. 6282-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6282-47-9

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromoethyl 2-phenylacetate

InChI

InChI=1S/C10H11BrO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

ZWWGBCATTSMQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCBr

Origin of Product

United States

Synthetic Methodologies

Photolytic Synthesis

The synthesis of 2-Bromoethyl 2-phenylacetate can be achieved through the photolytic reduction of a more heavily brominated precursor, specifically 2,2,2-tribromoethyl-(2'-phenylacetate). This process involves the irradiation of the starting material with ultraviolet (UV) light, typically at a wavelength of 254 nm. The reaction proceeds through a net reduction of one or more of the carbon-bromine (C-Br) bonds.

The photolysis of 2,2,2-tribromoethyl-(2'-phenylacetate) in solvents that act as efficient hydrogen atom donors, such as various alcohols, leads to the sequential removal of bromine atoms. This process first yields the intermediate compound, 2,2-dibromoethyl-(2'-phenylacetate), through the cleavage of a C-Br bond and subsequent hydrogen atom abstraction from the solvent. Continued irradiation of this intermediate results in a further reduction to produce the target compound, this compound. nih.gov The general mechanism is believed to involve the formation of a geminate radical-atom pair or an iso-tribromo intermediate. nih.gov

The efficiency and product yields of this photolytic reduction are highly dependent on the reaction conditions, particularly the choice of solvent, as detailed in the following section.

Table 1: Products from the Photolytic Reduction of 2,2,2-tribromoethyl-(2'-phenylacetate)

Starting MaterialReaction TypeKey Products
2,2,2-tribromoethyl-(2'-phenylacetate)Photolysis (254 nm)2,2-dibromoethyl-(2'-phenylacetate)
This compound
Phenylacetic acid

This table is interactive. You can sort and filter the data.

The distribution of products from the photolysis of 2,2,2-tribromoethyl-(2'-phenylacetate) is significantly influenced by the solvent used for the reaction. The solvent's ability to act as a hydrogen atom donor or a nucleophile dictates the primary reaction pathway and, consequently, the final product composition. nih.gov

In solvents that are effective hydrogen atom donors, such as methanol, ethanol, and isopropyl alcohol, the reaction favors the formation of reduction products. nih.gov The photolysis leads to the homolytic cleavage of a C-Br bond, and the resulting radical species abstracts a hydrogen atom from the solvent to yield the reduced products, 2,2-dibromoethyl-(2'-phenylacetate) and subsequently this compound. nih.gov

Conversely, when the reaction is conducted in the presence of nucleophiles, a different set of products is observed. These nucleophilic solvents or additives can attack the electrophilic carbon center, leading to substitution products. For instance, in such conditions, the formation of 2-(2'-phenylacetoxy)acetic acid and its corresponding ester derivatives is favored. nih.gov In some cases, Phenylacetic acid is also formed as a minor byproduct. nih.gov This demonstrates the critical role of the solvent environment in directing the photochemical reaction toward either reduction or nucleophilic substitution pathways.

Table 2: Solvent-Dependent Product Distribution in the Photolysis of 2,2,2-tribromoethyl-(2'-phenylacetate)

Solvent TypeSolvent ExamplesMajor Product Type(s)
Hydrogen Atom DonorsMethanol, Ethanol, Isopropyl AlcoholC-Br Bond Reduction Products
Nucleophilic Solvents(Not specified in detail)Nucleophilic Substitution Products

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the reactivity of 2-bromoethyl 2-phenylacetate, primarily involving the displacement of the bromide ion, a good leaving group, by a nucleophile. libretexts.org

The carbon atom bonded to the bromine (the alpha-position) is electrophilic due to the electron-withdrawing nature of the halogen. This makes it a prime target for nucleophilic attack. Given that this is a primary alkyl halide, the dominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. masterorganicchemistry.comlibretexts.org

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comlibretexts.org This simultaneous bond-forming and bond-breaking process proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing bromide. libretexts.org A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. masterorganicchemistry.com

The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. libretexts.orgmasterorganicchemistry.com The general rate equation can be expressed as: Rate = k[CH₃COOCH₂CH₂Br][Nu⁻]

Several factors influence the rate of the SN2 reaction at the alpha-bromo position, including the steric hindrance around the reaction site, the strength of the nucleophile, the nature of the leaving group, and the solvent. As a primary halide, this compound is sterically unhindered, favoring the SN2 mechanism over the unimolecular (SN1) pathway, which is more common for tertiary halides. masterorganicchemistry.commsu.edu

A wide array of nucleophiles can react with this compound to yield a variety of substituted products. The choice of nucleophile determines the nature of the newly formed bond. Below is a table summarizing potential intermolecular nucleophilic substitution reactions.

NucleophileReagent ExampleProduct
Hydroxide (B78521)Sodium Hydroxide (NaOH)2-Hydroxyethyl 2-phenylacetate
AzideSodium Azide (NaN₃)2-Azidoethyl 2-phenylacetate
CyanideSodium Cyanide (NaCN)2-Cyanoethyl 2-phenylacetate
ThiocyanateSodium Thiocyanate (NaSCN)2-Thiocyanatoethyl 2-phenylacetate
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)ethyl 2-phenylacetate
AmineAmmonia (NH₃)2-Aminoethyl 2-phenylacetate
CarboxylateSodium Acetate (B1210297) (CH₃COONa)2-Acetoxyethyl 2-phenylacetate

The kinetics and mechanism of similar ester reactions, such as the aminolysis of thiophenyl phenylacetates with benzylamines, have been studied in detail. These studies often reveal a stepwise mechanism where a tetrahedral intermediate is formed. koreascience.kr The rate-determining step can be either the formation or the breakdown of this intermediate, depending on the nucleophile's basicity and the leaving group's ability. koreascience.kr For reactions of this compound, particularly with strong nucleophiles, the concerted SN2 pathway is generally expected.

The structure of this compound, with a leaving group and a nucleophilic center (the ester's carbonyl oxygen) in the same molecule, does not readily lend itself to simple intramolecular cyclization. However, modification of the phenylacetate (B1230308) moiety or reaction conditions could potentially lead to heterocycle formation.

For instance, if the ester were hydrolyzed to the corresponding carboxylic acid, an intramolecular reaction could occur. The resulting 2-bromoethoxycarbonyl)benzoic acid, under basic conditions, could potentially cyclize. The carboxylate anion could act as an intramolecular nucleophile, attacking the alpha-bromo position to form a cyclic ether-ester.

While direct intramolecular cyclization of this compound is not a commonly reported pathway, related molecules demonstrate the principles of such reactions. For example, N-(2-chloroethyl) ureas can undergo intramolecular cyclization to form heterocyclic compounds. researchgate.net Similarly, the intramolecular cyclization of alkynyl esters can be catalyzed by a base to form cyclic products. nih.gov These examples highlight that if a suitable nucleophilic center is present or generated within the molecule, intramolecular ring formation can be a viable reaction pathway, often favored due to entropic factors. The formation of five- and six-membered rings is generally favored over smaller, more strained rings or larger, entropically disfavored rings. beilstein-journals.org

Photochemical Reaction Mechanisms

Photochemistry offers an alternative pathway for the transformation of this compound, primarily through the cleavage of the carbon-bromine bond.

Upon absorption of ultraviolet light, the carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage. This process, known as photolysis, generates a pair of radical species: a 2-phenylethoxycarbonylethyl radical and a bromine radical. cmu.educapes.gov.br

The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy of the C-Br bond. The efficiency of this cleavage can be influenced by the solvent and the wavelength of light used. Studies on similar compounds, like alkylaromatic radical cations, show that the cleavage of a β-bond is a fundamental reaction pathway. capes.gov.br

The initial photolytic cleavage can be represented as: C₆H₅CH₂COOCH₂CH₂Br + hν → C₆H₅CH₂COOCH₂CH₂• + Br•

Following this primary photochemical event, the resulting radicals can undergo a variety of secondary reactions, leading to the final product mixture.

The direct detection and characterization of the transient radical intermediates formed during photolysis often require specialized techniques such as laser flash photolysis. However, their existence can be inferred from the final products of the reaction.

The primary radical pair (the 2-phenylethoxycarbonylethyl radical and the bromine radical) is formed within a "solvent cage". These radicals can either recombine or diffuse apart to react with other species in the reaction medium.

Possible fates of the radical intermediates include:

Hydrogen Abstraction: The 2-phenylethoxycarbonylethyl radical can abstract a hydrogen atom from a solvent molecule (if the solvent is a hydrogen donor), leading to the formation of ethyl 2-phenylacetate.

Reaction with other Radicals: Radicals can combine with other radicals present in the solution.

Electron Transfer: In some cases, electron transfer can occur to or from the radical intermediates, leading to the formation of ionic species. The study of aromatic radical cations indicates that such species can be formed and undergo subsequent reactions. cmu.edu

Influence of Solvent Polarity and Hydrogen Atom Donors on Reaction Outcomes

The outcome of chemical reactions involving this compound is significantly influenced by the surrounding solvent environment. Key solvent properties, such as polarity and the ability to act as a hydrogen atom donor, can dictate the reaction pathway, kinetics, and the nature of the products formed.

The polarity of a solvent, often quantified by its dielectric constant, affects the stabilization of reactants, transition states, and products. Polar protic solvents, like ethanol, and polar aprotic solvents, such as acetonitrile, can lower the energy of the excited state in certain reactions, leading to shifts in absorption bands and altered reactivity. nih.gov In general, reactions that involve the formation of charged intermediates or transition states are accelerated in polar solvents. numberanalytics.com The relationship between solvent polarity and reaction kinetics can be direct, with higher polarity leading to faster reaction rates in some cases, such as in certain condensation reactions. numberanalytics.com

In the context of radical reactions, the presence of an efficient hydrogen atom donor is a critical factor. Solvents such as methanol, ethanol, and isopropyl alcohol can act as H-atom donors, favoring products that result from the net reduction of a carbon-halogen bond. libretexts.org This is particularly evident in photochemical reactions. For instance, the photolysis of 2,2,2-tribromoethyl-(2'-phenylacetate) in solvents that are effective H-atom donors leads to the reductive debromination, yielding products like 2,2-dibromoethyl-(2'-phenylacetate) and, subsequently, 2-bromoethyl-(2'-phenylacetate). libretexts.org The efficiency of this hydrogen-atom abstraction can be "tuned" by structural changes that affect the vertical electron affinity of the radical or the vertical ionization energy of the hydrogen atom donor. libretexts.org

Table 1: Influence of Solvent Properties on Reaction Outcomes
Solvent PropertySolvent ExamplesInfluence on ReactionTypical Outcome
High Polarity (Protic & Aprotic)Ethanol, Acetonitrile, DMFStabilizes charged transition states and intermediates. nih.govnumberanalytics.comCan accelerate reaction rates, especially for ionic mechanisms. numberanalytics.com
Efficient H-Atom DonorMethanol, Ethanol, Isopropyl AlcoholParticipates in radical chain reactions by donating a hydrogen atom. libretexts.orgFavors reduction products, such as reductive dehalogenation. libretexts.org
Aprotic / Less PolarHexane, DichloromethaneLess interaction with reactants; may favor non-polar pathways.Can be critical for reactions where solvent participation is undesirable.

Hydrolytic Stability and Ester Cleavage Pathways

The this compound molecule contains an ester functional group, which is susceptible to cleavage under various conditions, most notably through hydrolysis. Hydrolysis results in the breaking of the ester linkage to yield the parent carboxylic acid (phenylacetic acid) and an alcohol (2-bromoethanol). This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of the alcohol moiety, the carboxylic acid is formed. To drive the equilibrium towards cleavage, a large excess of water is typically used. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, such as in the presence of sodium hydroxide, the ester is cleaved via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the alkoxide (2-bromoethoxide) as the leaving group to form phenylacetic acid. This process is effectively irreversible as the final step is an acid-base reaction between the carboxylic acid and the alkoxide.

Other Cleavage Pathways : Beyond standard hydrolysis, ester cleavage can be achieved through other methods. Reductive cleavage using reagents like lithium with a catalytic amount of naphthalene (B1677914) can transform esters into their corresponding alcohols. savemyexams.com Photochemical studies of related bromoalkyl phenylacetates have also shown the formation of phenylacetic acid as a minor product, indicating that ester cleavage can occur as a competing pathway under photolysis conditions. libretexts.org

Table 2: Summary of Ester Cleavage Pathways for this compound
PathwayReagentsPrimary ProductsMechanism Type
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., H₂SO₄ in H₂O)Phenylacetic acid, 2-BromoethanolNucleophilic Acyl Substitution savemyexams.com
Base-Catalyzed HydrolysisOH⁻ (e.g., NaOH)Phenylacetate salt, 2-BromoethanolNucleophilic Acyl Substitution
Reductive CleavageLithium, Naphthalene (cat.)Corresponding alcoholsReductive savemyexams.com

Other Significant Transformation Pathways, Including Redox Reactions

In addition to hydrolysis, this compound can undergo other important transformations, including redox reactions and elimination reactions, primarily involving the bromoethyl portion of the molecule.

Redox Reactions :

Reduction : The ester functional group itself can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohol products: phenylethanol and ethanol, after cleaving the ester and reducing the resulting carboxylate and bromoethyl groups. libretexts.orgsavemyexams.com The bromoethyl group can also be reduced. As mentioned, photochemical processes in the presence of H-atom donors can cause reductive debromination. libretexts.org

Oxidation : While specific oxidation studies on this compound are not extensively detailed, esters can generally undergo oxidation. libretexts.org Pathways include autoxidation in the presence of oxygen or photochemical oxidation, which involves the formation of radical intermediates. libretexts.org The bromide ion itself, if displaced, has the potential to act as a reducing agent in subsequent reactions. pressbooks.pub

Elimination Reactions : As a primary alkyl halide, this compound is a substrate for base-induced elimination reactions. In the presence of a strong, non-nucleophilic base, a molecule of hydrogen bromide (HBr) can be eliminated to form an alkene. This typically proceeds via a bimolecular (E2) mechanism, which is a single-step, concerted reaction where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously. libretexts.org For this compound, this would result in the formation of vinyl phenylacetate. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The choice of a bulky base, such as potassium tert-butoxide, often favors elimination over competing substitution reactions. libretexts.org

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental Nuclear Magnetic Resonance (NMR) data for 2-Bromoethyl 2-phenylacetate is not extensively available in publicly accessible scientific literature and spectral databases. The structural analysis relies on predicted values and comparison with structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Publicly available, experimentally determined ¹³C NMR data for this compound is limited. A predicted spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, and the two carbons of the bromoethyl group. The chemical shifts would be influenced by the electronegativity of the attached bromine and oxygen atoms. A spectral database entry exists for "2-Bromoethyl 2-oxidanylidene-2-phenyl-ethanoate," another name for the target compound, but the full spectrum is not publicly accessible.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformation

There is no specific research available in the public domain that details the use of advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or Nuclear Overhauser Effect Spectroscopy (NOESY) for the conformational analysis of this compound. Such studies would be valuable for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure and spatial proximity of atoms within the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Analogues and Derivatives

There is no available ¹⁹F NMR data for fluoro-analogues or derivatives of this compound in the surveyed literature and databases. Should such compounds be synthesized, ¹⁹F NMR would be a critical tool for their characterization, providing information on the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum specifically for this compound is not found in public databases. The expected characteristic absorption bands, based on its functional groups, would include:

A strong absorption band for the C=O (ester) stretching vibration, typically in the range of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester group.

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations for the aromatic ring.

A C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

Data for related compounds such as 2-bromoethyl acetate (B1210297) and (2-bromoethyl)benzene show some of these characteristic peaks.

Mass Spectrometry Techniques

Specific mass spectrometry data, including electron ionization (EI) or other ionization methods for this compound, is not available in the public domain. Mass spectrometry would be a key technique for determining the compound's molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for fragments containing a bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C10H11BrO2, HRMS provides an exact mass measurement that can confirm its chemical formula and distinguish it from isomers. smolecule.com The technique is capable of differentiating between compounds that have the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not detailed in the provided sources, the exact mass of the closely related compound, ethyl 2-bromo-2-phenylacetate (C10H11BrO2), is calculated to be 241.99424 Da. nih.gov HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) that corresponds very closely to its theoretical exact mass, thereby confirming its elemental formula. This workflow is a standard for the analysis of various substances, including per- and polyfluoroalkyl substances (PFAS), where custom databases are built with HRMS data for identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is highly effective for analyzing complex mixtures, identifying unknown components, and elucidating the structure of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," characterized by the mass-to-charge ratios (m/z) of the parent ion and its fragments.

For the related compound ethyl bromophenylacetate, GC-MS analysis has identified a total of 92 peaks in its mass spectrum, with the most prominent peaks observed at m/z values of 90 and 91. nih.gov This fragmentation pattern is crucial for confirming the compound's identity in a sample. The application of GC-MS is widespread, from analyzing bioactive compounds in plant extracts to metabolic profiling. nih.govjppres.comresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a standard method for assessing the purity of volatile compounds and for quantitative analysis. The purity of commercial batches of related compounds, such as Ethyl 2-Bromo-2-phenylacetate, is often certified to be greater than 98.0% using GC analysis. cymitquimica.comtcichemicals.com

In this technique, a sample is injected into the GC instrument, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. The area under the resulting peak in the chromatogram is proportional to the amount of the compound present, allowing for precise quantitative analysis. GC is a well-established method for the analysis of phenylacetic acid and its derivatives in various matrices. scilit.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis. A reverse-phase (RP) HPLC method has been developed for the analysis of the related compound ethyl bromophenylacetate. sielc.com

This method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The technique's robustness makes it suitable for analyzing phenylacetate (B1230308) and related compounds in complex biological fluids like blood and urine. nih.govnih.gov

Table 1: HPLC Method for Ethyl bromophenylacetate Analysis sielc.com
ParameterCondition
TechniqueReverse Phase (RP) HPLC
ColumnNewcrom R1 (C18)
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile PhaseReplace Phosphoric Acid with Formic Acid
ApplicationsAnalysis, Isolation of Impurities, Pharmacokinetics

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for preliminary analysis and for monitoring the progress of chemical reactions. rochester.edulibretexts.org It operates on the principle of separation by adsorption, where compounds in a mixture are separated based on their differential affinity for a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). baidu1y.comutexas.edu

In the context of synthesizing this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.comchegg.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually assess the progress of the reaction. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. chegg.com The position of the spots, characterized by the Retardation factor (Rf), helps in identifying the components. baidu1y.com TLC is a versatile tool used in various synthetic procedures, including solid-phase synthesis. rsc.orgthieme.de

Table 2: Application of TLC in Reaction Monitoring
StepDescriptionReference
SpottingApply small spots of the starting material, the reaction mixture, and a "cospot" (starting material and reaction mixture in the same spot) onto the baseline of a TLC plate. rochester.edulibretexts.org
DevelopmentPlace the plate in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action. baidu1y.com
VisualizationAfter development, visualize the separated spots, often using a UV lamp if the compounds are UV-active. baidu1y.com
AnalysisMonitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane to determine the reaction's progress. youtube.comchegg.com

Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block and Electrophile

2-Bromoethyl 2-phenylacetate is widely recognized as a versatile synthetic building block, primarily owing to the electrophilic nature of its bromoethyl group. The presence of the bromine atom, a good leaving group, on a primary carbon minimizes steric hindrance and facilitates nucleophilic substitution reactions. This reactivity allows for the introduction of the 2-phenylethoxycarbonylmethyl moiety into a wide array of molecules.

The electrophilic character of the bromoethyl group is central to its utility in second-order nucleophilic substitution (SN2) pathways. smolecule.com Nucleophiles such as amines, thiols, and alkoxides can readily displace the bromide ion, leading to the formation of new carbon-heteroatom bonds. smolecule.com This reactivity is fundamental to its application as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other functionalized organic compounds. smolecule.comechemi.com

Precursor for Carbon-Carbon Bond Formation Reactions (e.g., Reformatsky reaction and related methodologies)

A significant application of this compound and related α-halo esters is in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. nih.gov One of the most notable examples of such a transformation is the Reformatsky reaction. byjus.comwikipedia.org Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. byjus.com

The reaction commences with the oxidative addition of zinc into the carbon-bromine bond of the α-halo ester, forming an organozinc reagent, also known as a Reformatsky enolate. byjus.comlibretexts.org These enolates are generally less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orglibretexts.org The organozinc intermediate then reacts with the carbonyl compound to form a β-hydroxy ester after an acidic workup. byjus.comlibretexts.org The use of zinc is crucial as it facilitates the generation of an enolate in the absence of a Brønsted base, which could otherwise react with the carbonyl starting material. byjus.com The reaction is typically carried out in inert solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or benzene. byjus.com

Table 1: Key Features of the Reformatsky Reaction
FeatureDescriptionReference
Reactants α-halo ester (e.g., this compound) and a carbonyl compound (aldehyde or ketone). byjus.com
Reagent Metallic zinc. byjus.com
Product β-hydroxy ester. byjus.comlibretexts.org
Key Intermediate Organozinc reagent (Reformatsky enolate). wikipedia.orglibretexts.org
Solvent Inert solvents such as diethyl ether, THF, or benzene. byjus.com
Advantages Avoids self-condensation of the ester and allows for the formation of C-C bonds with a wide range of carbonyl compounds. wikipedia.orglibretexts.orgresearchgate.net

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of this compound also extends to its use as an intermediate in the synthesis of heterocyclic compounds. smolecule.com Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s) and are integral components of many biologically active molecules and functional materials.

The bromoethyl group can participate in cyclization reactions. For instance, after a nucleophilic substitution reaction where the nucleophile also contains a reactive site, an intramolecular reaction can lead to the formation of a heterocyclic ring. The specific type of heterocycle formed depends on the nature of the nucleophile and the reaction conditions employed. The phenylacetate (B1230308) moiety can also be modified or cleaved during the synthetic sequence to yield the final target heterocycle. The ability to participate in the construction of these ring systems underscores the compound's value in medicinal chemistry and materials science. researchgate.net

Derivatization for the Generation of Structurally Diverse Organic Molecules

The inherent reactivity of this compound allows for its derivatization into a wide range of structurally diverse organic molecules. smolecule.com The primary route for this diversification is through nucleophilic substitution at the bromoethyl group. smolecule.com By choosing different nucleophiles, a vast library of compounds with varying functionalities can be synthesized.

For example, reaction with various amines can lead to a series of amino esters, while reaction with thiols can produce thioethers. Furthermore, the ester group itself can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to introduce further structural modifications. This ease of derivatization makes this compound a valuable starting material for creating novel compounds for screening in drug discovery and materials science research. smolecule.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of 2-bromoethyl 2-phenylacetate. Methods like DFT, often using basis sets such as B3LYP/6-31+G(d,p), allow for the optimization of the molecule's geometry to find its most stable energetic conformation. nih.gov These calculations can determine key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, these computational methods provide a wealth of information about the electronic properties of the molecule. Calculations can reveal the distribution of electron density, identifying electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity. Key electronic descriptors such as atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) are determined. For instance, in related compounds, the calculation of atomic charges has been used to identify potential sites for reaction with metal ions. semanticscholar.org

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Weight243.10 g/mol echemi.comsmolecule.com
Exact Mass241.99424 g/mol smolecule.com
XLogP32.7 smolecule.com
Hydrogen Bond Acceptor Count2 smolecule.com
Rotatable Bond Count5 echemi.com
Topological Polar Surface Area26.3 Ų echemi.com
Heavy Atom Count13 smolecule.com

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Transition State Analysis, Potential Energy Surfaces)

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. The compound is known to undergo substitution nucleophilic second-order (SN2) reactions, where the bromoethyl group serves as an excellent electrophilic center. smolecule.com

Theoretical studies of SN2 reactions involve the construction of a potential energy surface (PES) that maps the energy of the system as a function of the geometry of the reacting species. researchgate.netwayne.edu A typical PES for an SN2 reaction shows the energy profile beginning with the separated reactants (the nucleophile and this compound), proceeding through a pre-reaction complex, and then rising to an energy maximum at the transition state. researchgate.netmdpi.com

Transition State Analysis: The transition state in the SN2 reaction of this compound is a high-energy, pentacoordinate species where the incoming nucleophile is partially bonded to the carbon atom while the C-Br bond is partially broken. stanford.edu Locating this first-order saddle point on the PES is a key goal of computational modeling. visualizeorgchem.comlibretexts.org Frequency calculations are performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com From the transition state, the energy decreases to a post-reaction complex and finally to the separated products. The calculated energy barrier (the difference in energy between the reactants and the transition state) is critical for predicting the reaction rate.

Prediction of Chemical Reactivity and Stereoselectivity

Computational chemistry provides powerful predictive tools for chemical reactivity and stereoselectivity. The reactivity of this compound is primarily centered on the primary carbon atom bonded to the bromine. The bromine atom is a good leaving group, and the primary nature of the carbon minimizes steric hindrance, facilitating nucleophilic attack. smolecule.com

Frontier Molecular Orbital (FMO) theory is often applied. The Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the antibonding σ* orbital of the C-Br bond. A low LUMO energy indicates a higher susceptibility to nucleophilic attack. The interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's LUMO governs the reaction.

The SN2 mechanism inherently dictates the stereochemical outcome. The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. stanford.edu Computational modeling of the transition state geometry confirms this pathway, which leads to a complete inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. This predictability is a hallmark of computational analysis of SN2 reactions.

Conformation Analysis and Conformational Landscapes (particularly for chiral derivatives)

This compound possesses several rotatable single bonds, including C-C bonds within the ethyl chain and the C-O ester linkage. Rotation around these bonds gives rise to various conformers, each with a different spatial arrangement and potential energy. Conformational analysis aims to map the potential energy surface as a function of these dihedral angles to identify the most stable, low-energy conformers.

While this compound itself is not chiral, related derivatives can be. For example, the analogous compound ethyl 2-bromo-2-phenylacetate is chiral at the carbon atom bearing the bromine and the phenyl group. nih.gov For such chiral derivatives, conformational analysis is even more critical. The specific conformation of the molecule as it approaches a reactant or a catalyst's active site can profoundly influence the stereochemical outcome of a reaction. Different conformers may present different faces to an incoming reagent, leading to diastereomeric transition states with different energies and, consequently, to a specific stereoisomer as the major product.

Green Chemistry Considerations in Synthesis and Application

Development of Sustainable Synthesis Methodologies for 2-Bromoethyl 2-phenylacetate

The traditional synthesis of esters like this compound often involves Fischer esterification, which typically utilizes a homogenous acid catalyst such as sulfuric acid. smolecule.com This method, while effective, presents challenges related to catalyst separation, waste generation, and harsh reaction conditions. Sustainable methodologies focus on overcoming these drawbacks through the use of heterogeneous catalysts, biocatalysis, and novel reaction pathways.

Heterogeneous catalysts are a cornerstone of greener synthesis, offering easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. gcsu.edu

Amberlyst-15: This acidic ion-exchange resin has been successfully used as a recyclable heterogeneous catalyst for the esterification of phenylacetic acid with various alcohols. researchgate.net Studies have shown that using Amberlyst-15 under solvent-free conditions can lead to high yields (around 80%) and the catalyst can be recycled multiple times without a significant loss of activity. researchgate.net

Montmorillonite (B579905) Nanoclays: Metal cation-exchanged montmorillonite nanoclays (e.g., Al³⁺, Zn²⁺, Fe³⁺) have proven to be effective catalysts for the esterification of phenylacetic acid. royalsocietypublishing.org These nanoclay catalysts are considered green due to their natural abundance and enhanced catalytic activity, which stems from increased surface area and tunable acidic sites. royalsocietypublishing.org For instance, Al³⁺-montmorillonite has been identified as a particularly active catalyst for producing aryl esters of phenylacetic acid. royalsocietypublishing.org

Dowex H+: Another ion-exchange resin, Dowex H+, has been employed in a simple and efficient esterification method, demonstrating high selectivity and yielding products with straightforward isolation procedures. nih.gov

Solvent-free, or neat, reaction conditions represent a significant step towards sustainable synthesis by eliminating the environmental and safety issues associated with volatile organic solvents. nih.gov The esterification of phenylacetic acid has been successfully conducted under solvent-free conditions, often facilitated by heterogeneous catalysts like Amberlyst-15 or by optimizing temperature alone. gcsu.eduresearchgate.netjetir.org This approach not only reduces waste but can also lead to higher reaction rates and easier product purification. mdpi.com

Biocatalysis, using enzymes to mediate reactions, offers high selectivity under mild conditions. Enzymatic cascades have been developed for the green and sustainable synthesis of chemicals like phenylacetic acid from renewable feedstocks such as L-phenylalanine. researchgate.net Furthermore, immobilized lipases, like Novozym® 435, are used for the continuous production of related esters in solvent-free systems, demonstrating high conversion rates and operational stability. mdpi.com

Novel synthetic routes are also being explored to avoid harsh reagents and byproducts. A promising sustainable method is the palladium-catalyzed carbonylation of benzyl (B1604629) acetates. rsc.org This approach avoids the use of halogenated compounds and strong bases, operating at ambient carbon monoxide pressure and producing only acetone (B3395972) as a byproduct from the initial acetylation step. rsc.org This method has been successfully used to synthesize 2-hydroxyethyl phenylacetate (B1230308), a closely related compound, in high yield (91%), highlighting its potential as a halogen-free alternative for producing similar esters. rsc.org

Optimization of Solvent Systems for Reduced Environmental Impact

Solvents are a major contributor to the environmental footprint of the chemical industry, often accounting for 80-90% of the mass in a typical batch operation and contributing significantly to waste. nih.govsustainablemanufacturingexpo.comacs.org The release of volatile organic compounds (VOCs) from traditional solvents contributes to air pollution, and their production can lead to significant greenhouse gas emissions. sustainablemanufacturingexpo.com Therefore, optimizing solvent systems is a critical aspect of green chemistry. scispace.com

The ideal green reaction proceeds without any solvent. nih.gov Solvent-free systems, as discussed in the synthesis of phenylacetate esters, simplify purification, reduce waste, and are often more energy-efficient. mdpi.com When a solvent is necessary, the choice is critical. Green solvent selection guides have been developed to help chemists choose less hazardous and more environmentally benign options. nih.gov

Strategies for reducing the environmental impact of solvents include:

Solvent Replacement: Replacing hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons with greener alternatives is a primary goal. rsc.org Alcohols and esters are generally considered to have a lower environmental risk, while water is often cited as a desirable green solvent. nih.govrsc.org However, the suitability of water depends on the specific reaction, as its use can sometimes complicate product separation and require more energy for removal. nih.gov

Reduced Solvent Volume: Minimizing the amount of solvent used by running reactions at higher concentrations is another key strategy. acs.org The volume of solvent used during product work-up and isolation can be 20 to 100 times greater than that used for the reaction itself, making this a critical area for optimization. nih.gov

Evaluation of Atom Economy and Waste Minimization in Established and Novel Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. Waste is also quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the product. nih.gov The pharmaceutical and fine chemical sectors traditionally have very high E-factors, often ranging from 25 to over 100, largely due to multi-step syntheses and extensive use of solvents and reagents. acs.org

Established Synthetic Routes: A common method for synthesizing this compound involves the esterification of phenylacetic acid with 2-bromoethanol. smolecule.com

Phenylacetic Acid Synthesis: Can be produced via various methods, some of which are becoming greener through biocatalysis. researchgate.net

2-Bromoethanol Synthesis: Traditionally prepared by reacting ethylene (B1197577) oxide with hydrobromic acid or by the addition of hypobromous acid (from bromine water) to ethylene. chemicalbook.comorgsyn.org These routes have suboptimal atom economy. For example, the reaction with ethylene and bromine water also produces ethylene dibromide as a significant byproduct, reducing the yield and generating halogenated waste. chemicalbook.com

Esterification: The final esterification step, if catalyzed by a strong acid like H₂SO₄, requires neutralization, which generates salt waste (e.g., sodium sulfate). The reaction is also an equilibrium, which can limit conversion and require excess reagents or removal of water to drive the reaction to completion, further complicating downstream processing and waste management.

Novel Synthetic Routes: Greener synthetic methodologies significantly improve atom economy and reduce waste.

Catalytic Solvent-Free Esterification: Using heterogeneous catalysts like Amberlyst-15 or nanoclays in solvent-free conditions improves the E-factor by eliminating solvent waste and reducing the generation of salt waste from catalyst neutralization. researchgate.netroyalsocietypublishing.org The ability to recycle the catalyst further enhances the sustainability of the process.

Palladium-Catalyzed Carbonylation: The synthesis of alkyl arylacetates via the carbonylation of benzyl acetates is a prime example of a high-atom-economy process. rsc.org This route avoids halogens entirely. The synthesis of the benzyl acetate (B1210297) precursor from benzyl alcohol and isopropenyl acetate is itself a green reaction, producing only acetone as a byproduct, which is a relatively benign and easily recyclable solvent. rsc.org This pathway represents a significant improvement in waste minimization compared to traditional routes involving halogenated intermediates and stoichiometric reagents.

Biocatalytic Routes: Synthesizing the phenylacetic acid precursor from renewable sources via enzymatic cascades and using enzymes for the esterification step can dramatically reduce the environmental impact. mdpi.comresearchgate.net These processes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which minimizes byproduct formation and simplifies purification, leading to a much lower E-factor. nih.gov

By shifting from traditional stoichiometric reactions to modern catalytic, solvent-free, and biocatalytic methods, the synthesis of this compound and related compounds can be made significantly more sustainable, aligning with the core principles of green chemistry to minimize waste and environmental harm.

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Bromoethyl 2-phenylacetate?

  • Methodological Answer : The synthesis typically involves esterification between 2-phenylacetic acid and 2-bromoethanol. Key steps include:

Catalyst Selection : Use immobilized lipases (e.g., Candida antarctica Lipase B) for green chemistry approaches, which reduce solvent waste and improve reaction efficiency under mild conditions (e.g., 30–40°C) .

Reagent Activation : Pre-activate the acid using carbodiimides (e.g., DCC) or employ Steglich esterification with DMAP to enhance coupling efficiency.

Purification : Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Critical Parameters : Monitor reaction progress via TLC or GC-MS. Ensure anhydrous conditions to avoid hydrolysis of the bromoethyl group.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Store at –20°C in amber glass vials under inert gas (N₂/Ar) to prevent degradation. Stability studies indicate ≥2 years under these conditions .
  • Decomposition Risks : Moisture and light can hydrolyze the ester bond or degrade the bromoethyl group; use molecular sieves for long-term storage.

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3–4.5 ppm for –OCH₂CH₂Br) and aromatic protons (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion ([M+H]⁺ expected at m/z ~287) and fragmentation patterns.
  • Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm); ≥98% purity is standard for research-grade material .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use non-polar solvents (e.g., toluene) to favor esterification equilibrium.
  • Catalyst Recycling : Solid-supported lipases retain >90% activity after 5 cycles, reducing costs .
  • Temperature Control : Maintain 35–40°C to balance reaction rate and enzyme stability.
  • Byproduct Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product formation.

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and compare with reference data .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic vs. ester protons).
  • 2D NMR Techniques : Employ COSY, HSQC, or HMBC to assign complex splitting patterns (e.g., coupling between bromoethyl and ester oxygens) .

Q. How does the bromoethyl group influence the compound’s reactivity in downstream applications?

  • Methodological Answer :
  • Nucleophilic Substitution : The bromoethyl group is susceptible to SN2 reactions, enabling functionalization (e.g., substitution with amines or thiols) for drug conjugate synthesis .
  • Stability Studies : Under basic conditions (pH > 9), hydrolysis to 2-phenylacetic acid occurs within hours; monitor via pH-stat titration .

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